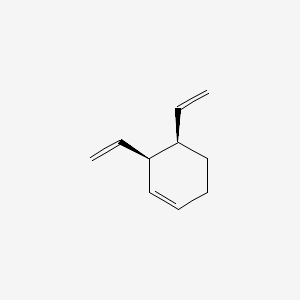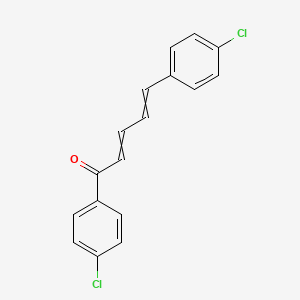![molecular formula C22H25NO3 B14575157 (2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine CAS No. 61350-35-4](/img/structure/B14575157.png)
(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenanthrene moiety with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyrrolidine derivative with a phenanthrene-based halide under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenanthrene moiety can be reduced to form dihydrophenanthrene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenanthrene-9-carboxylic acid, while reduction of the phenanthrene moiety can produce 9,10-dihydrophenanthrene derivatives.
Scientific Research Applications
(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine: shares structural similarities with other phenanthrene-based compounds and pyrrolidine derivatives.
Pyrrolidine: A five-membered nitrogen-containing heterocycle commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenanthrene moiety and the pyrrolidine ring allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
61350-35-4 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-2-[(3,5,6-trimethoxyphenanthren-9-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C22H25NO3/c1-24-17-7-6-14-11-15(12-16-5-4-10-23-16)18-8-9-20(25-2)22(26-3)21(18)19(14)13-17/h6-9,11,13,16,23H,4-5,10,12H2,1-3H3/t16-/m0/s1 |
InChI Key |
XNUBWNDIAUSSJR-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC2=C3C(=C(C=C2C=C1)C[C@@H]4CCCN4)C=CC(=C3OC)OC |
Canonical SMILES |
COC1=CC2=C3C(=C(C=C2C=C1)CC4CCCN4)C=CC(=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(9-Phenylnonyl)amino]benzoic acid](/img/structure/B14575082.png)
![2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]-](/img/structure/B14575090.png)


![7-Chloro-2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14575098.png)


![N-[2-(1-Oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]-N'-propan-2-ylurea](/img/structure/B14575109.png)
![4-(Hydroxymethyl)-4-[methoxy(phenyl)methyl]oxetan-2-one](/img/structure/B14575131.png)
![2,4,6,8-Tetraphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B14575139.png)



